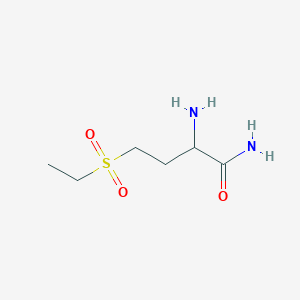

2-Amino-4-ethylsulfonylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Biocatalysis in Drug Metabolism

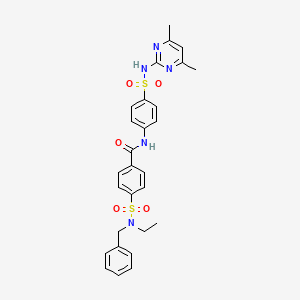

The study by Zmijewski et al. (2006) demonstrates the application of biocatalysis for drug metabolism, focusing on the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis. This approach highlights the significance of microbial-based biocatalytic systems in generating metabolites for structural characterization and clinical investigations (Zmijewski et al., 2006).

Environmental Stability and Photodegradation

Saha and Kulshrestha (2002) conducted a study on the degradation of sulfosulfuron, a sulfonylurea herbicide, under various abiotic factors, including pH, temperature, solvent, and surface conditions. The research also explored the photostability of sulfosulfuron, shedding light on the pathways of its degradation and the formation of different metabolites (Saha & Kulshrestha, 2002).

Synthetic Chemistry

Richards-Taylor, Blakemore, and Willis (2014) explored a palladium-catalyzed aminosulfonylation process as a key step in a one-pot, three-component sulfone synthesis. This innovative method combines various reagents to produce sulfone products, highlighting the versatility of sulfonamide compounds in synthetic applications (Richards-Taylor et al., 2014).

Drug Design and Medicinal Chemistry

The sulfonamide group's role in drug design is significant due to its presence in a variety of marketed drugs, especially as inhibitors of tetrahydropteroic acid synthetase in sulfonamide antibacterials. These compounds, derivatives of 4-aminobenzenesulfonamide, have historically faced challenges related to hypersensitivity and misassociated toxicities, underscoring the need for accurate scientific communication regarding their safety and utility in medicinal chemistry (Kalgutkar, Jones, & Sawant, 2010).

Safety and Hazards

properties

IUPAC Name |

2-amino-4-ethylsulfonylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O3S/c1-2-12(10,11)4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H2,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYQWNFVIJDHID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CCC(C(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-ethylsulfonylbutanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[[2-(4-chlorophenyl)-2-oxoethyl]thio]-4-oxo-3-quinazolinyl]benzamide](/img/structure/B2756474.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfanylbenzamide](/img/structure/B2756487.png)

![2-({[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2756490.png)